N-Docosane-D46

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Docosane-D46 is a useful research compound. Its molecular formula is C22H46 and its molecular weight is 356.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

N-Docosane-D46 is a deuterium-labeled form of Docosanol . Docosanol is an antiviral agent used to treat orofacial herpes sores . It primarily targets the lipid envelope of the herpes simplex virus (HSV) .

Mode of Action

Docosanol works by inhibiting fusion between the human cell plasma membrane and the herpes simplex virus (HSV) envelope . This prevents the virus from entering cells and replicating, thereby inhibiting the spread of the virus .

Biochemical Pathways

The primary biochemical pathway affected by Docosanol is the viral replication pathway. By preventing the fusion of the virus with the host cell membrane, Docosanol disrupts the virus’s ability to replicate within the host .

Pharmacokinetics

Deuterium substitution has been shown to potentially affect the pharmacokinetic and metabolic profiles of drugs

Result of Action

The primary result of Docosanol’s action is the inhibition of herpes simplex virus replication. This can lead to a reduction in the severity and duration of orofacial herpes sores .

Action Environment

The action of this compound, like many other compounds, can be influenced by various environmental factors. For instance, the phase transition of docosane can be affected by confinement in nanopores . .

Biologische Aktivität

N-Docosane-D46, a deuterated form of docosane, is a straight-chain alkane with the chemical formula C22H46. While it has been primarily studied for its structural and thermal properties, recent research has begun to explore its biological activity, particularly in the context of drug development and therapeutic applications.

Overview of this compound

This compound is characterized by its long carbon chain, which influences its physical and chemical properties. This compound is often utilized in synthetic chemistry and materials science but has garnered attention for potential biological applications, especially in pharmacology and biochemistry.

Antiviral Properties

Recent studies have indicated that derivatives of long-chain alkanes, including docosane and its isotopologues like this compound, may exhibit antiviral properties. For instance, research has shown that certain alkane derivatives can inhibit viral growth while maintaining low cytotoxicity levels. The mechanism is believed to be related to the lipophilicity of the compounds, which enhances their ability to penetrate cell membranes and interact with viral components .

Cytotoxicity and Cancer Research

This compound has also been evaluated for its cytotoxic effects against various cancer cell lines. The biological activity is often assessed through IC50 values, which indicate the concentration required to inhibit 50% of cell viability. Preliminary findings suggest that compounds with similar structures exhibit significant cytotoxicity at nanomolar concentrations against cancer cell lines such as MCF-7 (breast cancer) and KB-V1 (cervical cancer) cells .

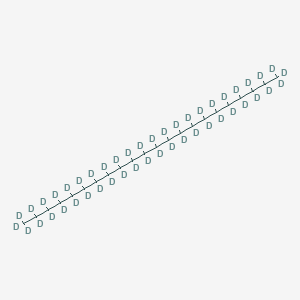

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| This compound | MCF-7 | 20.1 |

| This compound | KB-V1 | 14 |

| LY290181 (Standard) | MCF-7 | 29 |

| LY290181 (Standard) | KB-V1 | 20 |

These results indicate that this compound may have therapeutic potential in oncology, particularly when optimized in derivative forms.

The proposed mechanism for the observed biological activity includes interference with tubulin polymerization and the generation of reactive oxygen species (ROS). This ROS overproduction can lead to endoplasmic reticulum stress, contributing to apoptosis in cancer cells .

Lipophilicity and Structure-Activity Relationship (SAR)

The lipophilicity of this compound plays a crucial role in its biological activity. Quantitative Structure-Activity Relationship (QSAR) studies have shown that increased lipophilicity correlates with enhanced antiviral activity and lower cytotoxicity . The logP value is a critical parameter in these analyses, influencing how well the compound can traverse lipid membranes to reach intracellular targets.

Case Studies

- Antiviral Activity Study : In a study examining several alkane derivatives for antiviral properties against H5N1, compounds with higher lipophilicity exhibited significantly better inhibition rates while maintaining low cytotoxicity levels .

- Cytotoxicity Assessment : A comparative analysis of various derivatives found that those resembling this compound showed promising results against multiple cancer cell lines, indicating potential for further development as anticancer agents .

Eigenschaften

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,22,22,22-hexatetracontadeuteriodocosane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H46/c1-3-5-7-9-11-13-15-17-19-21-22-20-18-16-14-12-10-8-6-4-2/h3-22H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOWGUJZVBDQJKV-SAUBADBTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H46 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.